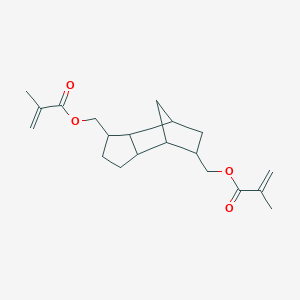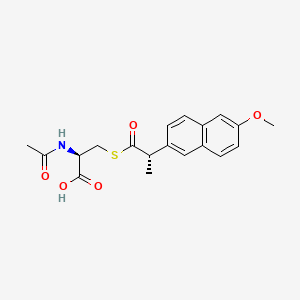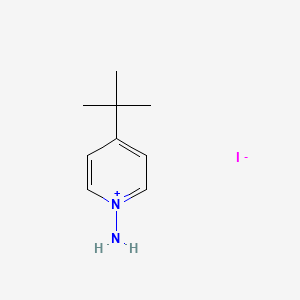
2-(3-Chlorophenyl)azepane
Overview
Description
2-(3-Chlorophenyl)azepane is a seven-membered heterocyclic compound containing a nitrogen atom and a chlorophenyl group. It has the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . This compound is part of the azepane family, which is known for its diverse applications in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(3-Chlorophenyl)azepane involves the use of palladium-catalyzed reactions. For instance, a practical methodology towards the synthesis of non-fused N-aryl azepane derivatives has been described using Pd/LA-catalyzed decarboxylation under mild conditions . This reaction proceeds smoothly with ample reaction scope and CO2 as the byproduct.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods typically utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity of the final product. Specific details on industrial production methods are less commonly disclosed due to proprietary reasons.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)azepane undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking an electrophilic center.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce alkylated or acylated azepane derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)azepane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)azepane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The chlorophenyl group can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s activity. Detailed studies on the exact molecular targets and pathways are ongoing, but the compound’s ability to interact with proteins and nucleic acids is well-documented .
Comparison with Similar Compounds
2-(3-Chlorophenyl)azepane can be compared with other similar compounds, such as:
Azepine: A seven-membered nitrogen-containing heterocycle with similar structural features but different substituents.
Azepanone: A lactam derivative of azepane with a carbonyl group.
Benzazepine: A fused bicyclic compound containing a benzene ring and an azepine ring.
Dibenzazepine: A tricyclic compound with two benzene rings fused to an azepine ring
These compounds share some structural similarities but differ in their chemical properties and biological activities
Properties
IUPAC Name |
2-(3-chlorophenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-14-12/h4-6,9,12,14H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVBGAPRKMGQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398489 | |
| Record name | 2-(3-chlorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383129-21-3 | |
| Record name | 2-(3-chlorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




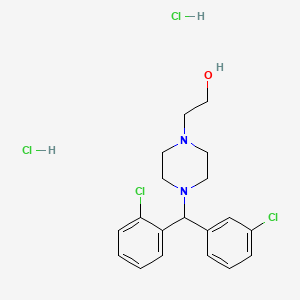
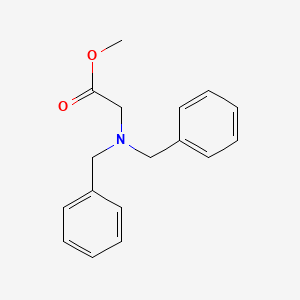
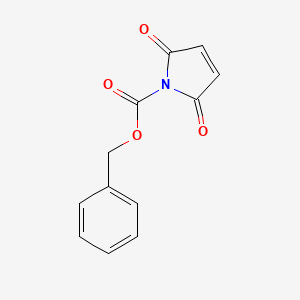
![P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide](/img/structure/B1608710.png)

![Trimethyl[3-(methylthio)propyl]ammonium(1+)](/img/structure/B1608713.png)
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1608714.png)
